
3-Benzyl-1-(2-(4-methoxyphenyl)-2-oxoethyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-1-(2-(4-methoxyphenyl)-2-oxoethyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
The synthesis of 3-Benzyl-1-(2-(4-methoxyphenyl)-2-oxoethyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide typically involves a multi-step process. The key steps include the formation of the benzimidazole core, followed by the introduction of the benzyl and methoxyphenyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion of the starting materials to the desired product. Industrial production methods may employ microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
3-Benzyl-1-(2-(4-methoxyphenyl)-2-oxoethyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown promise as an inhibitor of certain enzymes, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 3-Benzyl-1-(2-(4-methoxyphenyl)-2-oxoethyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide involves its interaction with specific molecular targets. It is believed to inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar compounds to 3-Benzyl-1-(2-(4-methoxyphenyl)-2-oxoethyl)-5,6-dimethyl-3H-benzimidazol-1-ium bromide include other benzimidazole derivatives such as:
1-Benzyl-1H-1,2,3-triazole derivatives: Known for their acetylcholine esterase inhibitory activity.
1-Methyl-1H-pyrazol-5-amine derivatives: Noted for their wide range of physiological and pharmacological activities. The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which differentiate it from other similar compounds.
Properties
CAS No. |
853349-05-0 |
|---|---|
Molecular Formula |
C25H25BrN2O2 |
Molecular Weight |
465.4 g/mol |
IUPAC Name |
2-(3-benzyl-5,6-dimethylbenzimidazol-3-ium-1-yl)-1-(4-methoxyphenyl)ethanone;bromide |
InChI |
InChI=1S/C25H25N2O2.BrH/c1-18-13-23-24(14-19(18)2)27(17-26(23)15-20-7-5-4-6-8-20)16-25(28)21-9-11-22(29-3)12-10-21;/h4-14,17H,15-16H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
IOOLJQPBBADHHM-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC2=C(C=C1C)[N+](=CN2CC(=O)C3=CC=C(C=C3)OC)CC4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


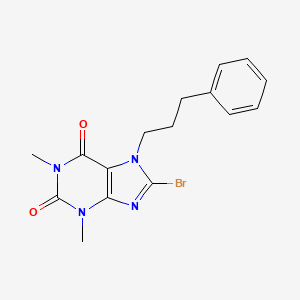



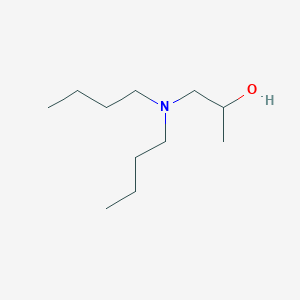
![2-({[4-(benzyloxy)phenyl]amino}methyl)-5-bromo-1H-isoindole-1,3(2H)-dione](/img/structure/B11959841.png)

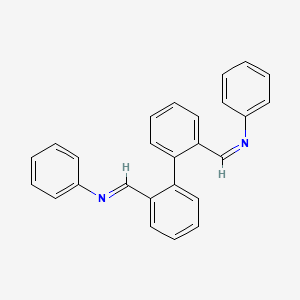
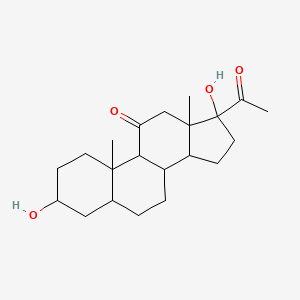

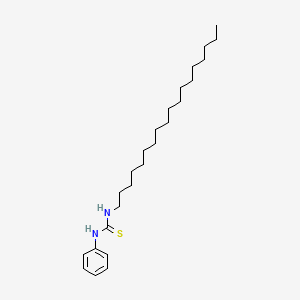
![4-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B11959891.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11959909.png)
